

Anwendung von Eisen(II)-lactat in 3D-Zellkulturmodellen: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Eisenlactat
Cat. No.:	B12335291

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise beschreiben die Verwendung von Eisen(II)-lactat zur Induktion von zellulären Effekten, insbesondere der Ferroptose, in dreidimensionalen (3D)-Zellkulturmodellen wie Tumorsphäroiden. Eisen(II)-lactat dient als lösliche und bioverfügbare Eisenquelle, die von Zellen aufgenommen werden kann und an verschiedenen zellulären Prozessen beteiligt ist. In 3D-Zellkulturen, die die zelluläre Mikroumgebung *in vivo* besser nachahmen als 2D-Kulturen, ermöglicht der Einsatz von Eisen(II)-lactat die Untersuchung von eisenabhängigen zellulären Reaktionen in einem physiologisch relevanteren Kontext.

Einleitung

Eisen ist ein essenzielles Spurenelement, das für zahlreiche zelluläre Prozesse, einschließlich Zellatmung, DNA-Synthese und -Reparatur, von entscheidender Bedeutung ist. Krebszellen weisen aufgrund ihres schnellen Wachstums und hohen Energiebedarfs oft einen erhöhten Eisenbedarf auf.^[1] Ein Überschuss an freiem, intrazellulärem Eisen kann jedoch durch die Fenton-Reaktion zur Bildung von hochreaktiven Hydroxylradikalen führen, die oxidativen Stress und Zellschäden verursachen.^[2]

Dieser eisenabhängige, regulierte Zelltod wird als Ferroptose bezeichnet und ist durch die Akkumulation von Lipidperoxiden in den Zellmembranen gekennzeichnet.^{[3][4]} Die Induktion

der Ferroptose stellt einen vielversprechenden Ansatz in der Krebstherapie dar, insbesondere bei Tumoren, die gegen andere Formen des Zelltods resistent sind.

Eisen(II)-lactat ($C_6H_{10}FeO_6$) ist ein Salz des Eisens mit Milchsäure, das in Wasser gut löslich ist und sich daher für den Einsatz in Zellkulturmedien eignet. Die Lactat-Komponente kann von den Zellen ebenfalls metabolisiert werden, was bei der Interpretation der Ergebnisse berücksichtigt werden muss.

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen hypothetische quantitative Daten zusammen, die als Referenz für die Planung von Experimenten mit Eisen(II)-lactat in 3D-Zellkulturmodellen dienen können. Diese Werte sind als Ausgangspunkte zu verstehen und müssen für spezifische Zelllinien und experimentelle Bedingungen optimiert werden.

Tabelle 1: Empfohlene Konzentrationsbereiche von Eisen(II)-lactat zur Induktion der Ferroptose in Tumorsphäroiden

Zelltyp	3D-Modell	Konzentration sbereich (μM)	Inkubationszei t (h)	Beobachteter Effekt
Pankreaskarzin om (z.B., Panc-1)	Sphäroide	50 - 200	24 - 72	Reduziertes Sphäroidwachstu m, erhöhte Lipidperoxidation
Ovarialkarzinom (z.B., HEY, PEO1)	Sphäroide	100 - 500	48 - 96	Induktion des Zelltods, verringerte Sphäroidintegritä t
Glioblastom (z.B., U-87 MG)	Sphäroide	25 - 150	24 - 48	Erhöhte Produktion reaktiver Sauerstoffspezie s (ROS)

Tabelle 2: Quantitative Analyse der zellulären Antworten auf die Behandlung mit Eisen(II)-lactat (Beispieldaten)

Parameter	Kontrollgruppe	Behandelte Gruppe		Messmethode
		(100 µM Eisen(II)-lactat, 48h)		
Relative Sphäroid-Viabilität (%)	100 ± 5	65 ± 8		ATP-basierter Assay (z.B., CellTiter-Glo® 3D)
Anteil an toten Zellen (%)	5 ± 2	35 ± 6		Fluoreszenzmikroskopie mit Propidiumiodid/Hoechst-Färbung
Relative Lipid-ROS-Level	1.0 ± 0.2	4.5 ± 0.7		C11-BODIPY-Färbung und Durchflusszytometrie/ Mikroskopie
GPX4-Expression (relative Units)	1.0 ± 0.1	0.4 ± 0.15		Western Blot / qRT-PCR

Experimentelle Protokolle

Herstellung einer Eisen(II)-lactat-Stammlösung

Materialien:

- Eisen(II)-lactat-Hydrat (z.B., Sigma-Aldrich, Cat. No. F8263)
- Zellkultur-geeignetes Wasser (z.B., WFI-Qualität)
- Sterile Röhrchen und Filter

Protokoll:

- Wiegen Sie unter sterilen Bedingungen eine entsprechende Menge Eisen(II)-lactat-Hydrat ab, um eine 100 mM Stammlösung herzustellen (Molmasse des Dihydrats: 270.02 g/mol).
- Lösen Sie das Pulver in zellkultur-geeignetem Wasser durch vorsichtiges Vortexen. Eisen(II)-lactat ist in Wasser löslich.
- Sterilfiltrieren Sie die Lösung durch einen 0.22 µm Spritzenfilter in ein steriles Röhrchen.
- Aliquoten Sie die Stammlösung und lagern Sie sie bei -20°C. Vor Gebrauch frisch auftauen und dem Zellkulturmedium in der gewünschten Endkonzentration zusetzen.

Bildung von Tumorsphäroiden

Materialien:

- Krebszelllinie nach Wahl
- Vollständiges Zellkulturmedium
- Ultra-Low Attachment (ULA) 96-Well-Platten
- Zentrifuge

Protokoll:

- Kultivieren und ernten Sie die Zellen während ihrer exponentiellen Wachstumsphase.
- Bestimmen Sie die Zellzahl und resuspendieren Sie die Zellen im vollständigen Medium auf eine Konzentration von 2.5×10^4 Zellen/ml.
- Geben Sie 200 µl der Zellsuspension (entspricht 5000 Zellen) in jedes Well einer ULA 96-Well-Platte.
- Zentrifugieren Sie die Platte bei 300 x g für 10 Minuten, um die Zellaggregation zu fördern.
- Inkubieren Sie die Platte bei 37°C und 5% CO₂. Die Sphäroide bilden sich in der Regel innerhalb von 48-72 Stunden.

Behandlung der Sphäroide mit Eisen(II)-lactat

Protokoll:

- Nach der Bildung kompakter Sphäroide (Tag 3-4), entfernen Sie vorsichtig 100 µl des Mediums aus jedem Well.
- Fügen Sie 100 µl frisches Medium hinzu, das die doppelte Endkonzentration an Eisen(II)-lactat enthält.
- Inkubieren Sie die Sphäroide für den gewünschten Zeitraum (z.B., 24, 48, 72 Stunden). Führen Sie für jede Konzentration und jeden Zeitpunkt eine unbehandelte Kontrollgruppe mit.

Messung der Sphäroid-Viabilität

Materialien:

- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Luminometer

Protokoll:

- Entnehmen Sie die Platte mit den behandelten und unbehandelten Sphäroiden aus dem Inkubator und lassen Sie sie auf Raumtemperatur äquilibrieren.
- Fügen Sie 100 µl des CellTiter-Glo® 3D Reagenzes zu jedem Well hinzu.
- Mischen Sie den Platteninhalt für 5 Minuten auf einem Schüttler, um die Zellen zu lysieren.
- Inkubieren Sie die Platte für weitere 25 Minuten bei Raumtemperatur, um das lumineszente Signal zu stabilisieren.
- Messen Sie die Lumineszenz mit einem Platten-Luminometer.

Quantifizierung von Lipidperoxidation (Ferroptose-Marker)

Materialien:

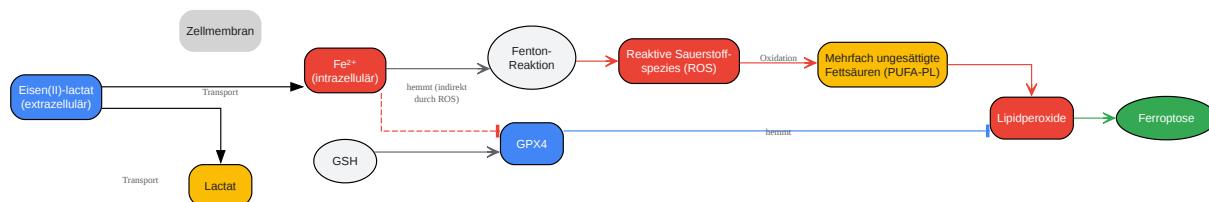
- C11-BODIPY(581/591)-Farbstoff (Thermo Fisher Scientific)
- Fluoreszenzmikroskop oder Durchflusszytometer

Protokoll:

- Behandeln Sie die Sphäroide wie in 3.3 beschrieben.
- Fügen Sie C11-BODIPY in einer Endkonzentration von 1-5 µM zum Medium hinzu und inkubieren Sie für 30-60 Minuten bei 37°C.
- Waschen Sie die Sphäroide vorsichtig mit frischem, warmem Medium oder PBS.
- Bilden Sie die Sphäroide mit einem Fluoreszenzmikroskop ab. Die Oxidation des Farbstoffs führt zu einer Verschiebung der Fluoreszenz von Rot nach Grün.
- Alternativ können die Sphäroide zu Einzelzellen dissoziiert und mittels Durchflusszytometrie analysiert werden, um das Verhältnis von grüner zu roter Fluoreszenz quantitativ zu bestimmen.

Visualisierungen

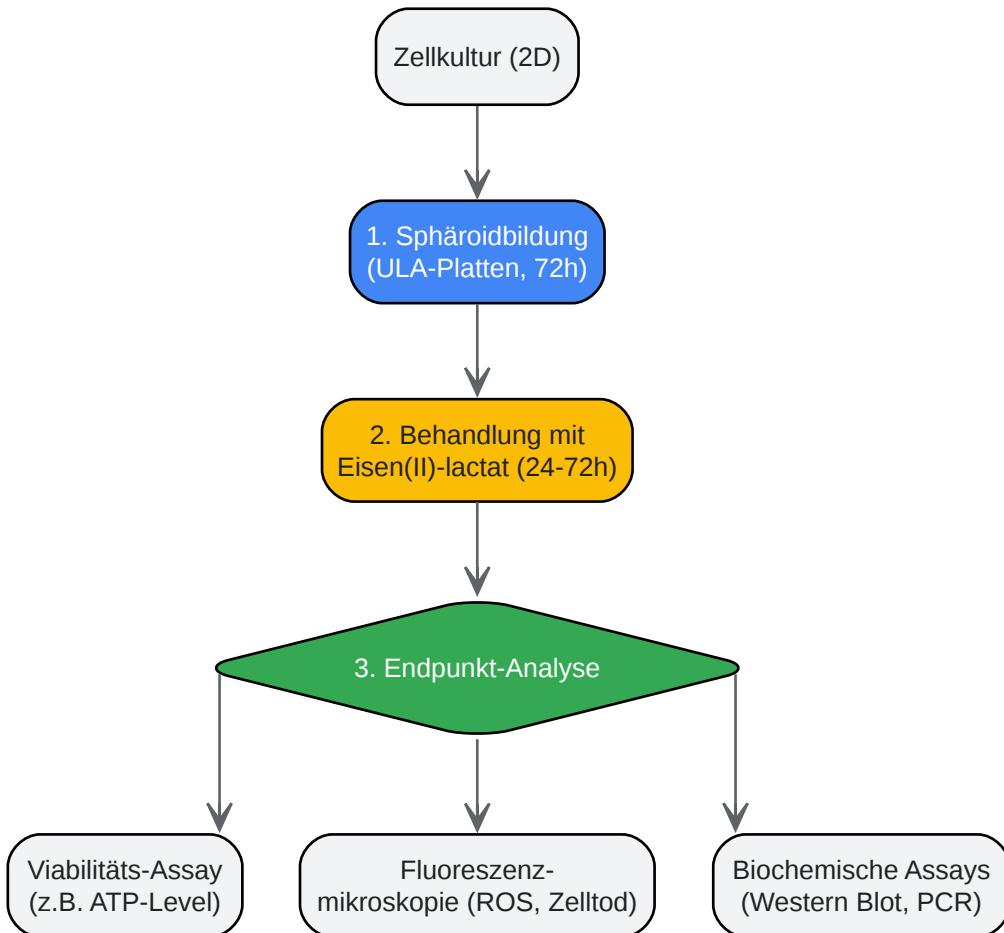
Signalweg der Eisen-induzierten Ferroptose



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der durch Eisen(II)-lactat induzierten Ferroptose.

Experimenteller Arbeitsablauf



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Untersuchung von Eisen(II)-lactat in 3D-Sphäroiden.

Wichtige Überlegungen und Fehlerbehebung

- Zelltyp-Abhängigkeit: Die Empfindlichkeit gegenüber eiseninduzierter Ferroptose ist stark zelltypabhängig. Es ist entscheidend, die optimalen Konzentrationen und Inkubationszeiten für jede Zelllinie empirisch zu ermitteln.
- Lactat-Metabolismus: Die Lactat-Komponente von Eisen(II)-lactat kann von den Zellen als Energiequelle genutzt werden, was den zellulären Metabolismus beeinflussen kann. Es wird

empfohlen, Kontrollexperimente mit Natriumlactat durchzuführen, um die Effekte von Lactat von denen des Eisens zu unterscheiden.

- Stabilität der Lösung: Eisen(II) kann in Lösung zu Eisen(III) oxidieren. Verwenden Sie frisch zubereitete oder aufgetaute Stammlösungen, um konsistente Ergebnisse zu gewährleisten.
- Penetration in Sphäroide: In größeren Sphäroiden kann die Penetration von Eisen(II)-lactat und anderen Reagenzien limitiert sein. Berücksichtigen Sie die Sphäroidgröße bei der Interpretation der Daten und erwägen Sie die Analyse verschiedener Schichten des Sphäroids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cell Culture Matrix | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Eisenlactat – Wikipedia [de.wikipedia.org]
- 3. cris.uni-muenster.de [cris.uni-muenster.de]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anwendung von Eisen(II)-lactat in 3D-Zellkulturmodellen: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12335291#anwendung-von-eisenlactat-in-3d-zellkulturmodellen>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com